Product packaging for 4H-Imidazo[1,5-a]benzimidazole(Cat. No.:CAS No. 16151-99-8)

4H-Imidazo[1,5-a]benzimidazole

Cat. No.: B579418
CAS No.: 16151-99-8
M. Wt: 157.176
InChI Key: VSDVEAQZJUDROX-UHFFFAOYSA-N
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Description

4H-Imidazo[1,5-a]benzimidazole is a fused heterocyclic compound of interest in medicinal chemistry and organic synthesis. The benzimidazole scaffold is a privileged structure in drug discovery due to its resemblance to naturally occurring nucleotides, which facilitates interaction with various biological polymers . This structural feature makes benzimidazole derivatives a versatile template for developing bioactive molecules, with documented research into their antimicrobial, antiviral, and anticancer properties . Historically, synthetic approaches for related imidazo[1,5-a]benzimidazole systems have been explored, establishing a foundation for their chemical manipulation . In particular, certain 1,5-disubstituted benzimidazoles have been investigated for their ability to direct the differentiation of stem cells into cardiomyocytes, highlighting the potential of this chemical class in regenerative medicine research . As a fused imidazobenzimidazole, this compound serves as a valuable building block for developing new heterocyclic systems and probing structure-activity relationships in pharmaceutical and materials science research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3 B579418 4H-Imidazo[1,5-a]benzimidazole CAS No. 16151-99-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-imidazo[1,5-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-2-4-8-7(3-1)11-9-5-10-6-12(8)9/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDVEAQZJUDROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=CN=CN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663563
Record name 4H-Imidazo[1,5-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16151-99-8
Record name 4H-Imidazo[1,5-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4h Imidazo 1,5 a Benzimidazole and Its Derivatives

Classical and Modern Synthetic Approaches

Cyclocondensation Reactions in Imidazobenzimidazole Synthesis

Cyclocondensation reactions are a cornerstone in the synthesis of imidazobenzimidazoles. These reactions typically involve the formation of the fused imidazole (B134444) ring through the condensation of a benzimidazole (B57391) precursor with a suitable reagent, leading to the desired heterocyclic system.

One notable approach involves the reaction of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. This method provides access to imidazo[1,5-a]pyridines, which are structurally related to the imidazo[1,5-a]benzimidazole core. The reaction proceeds smoothly under optimized conditions, yielding the desired products in moderate to good yields. beilstein-journals.org For instance, the reaction of 2-(aminomethyl)pyridine with various nitroalkanes has been demonstrated to produce the corresponding imidazo[1,5-a]pyridines. beilstein-journals.org

Another strategy utilizes the condensation of 3-aroylquinoxalin-2(1H)-ones with benzylamines. This reaction proceeds via an intermediate which, upon oxidative cyclocondensation, affords imidazo[1,5-a]quinoxalines, a class of compounds that incorporates the imidazo[1,5-a] fused system. researchgate.net

The synthesis of fused dihydrobenzo nih.govsci-hub.seimidazo[1,2-a]pyrimido[5,4-e]pyrimidin-3(4H)-amine derivatives has been achieved through a multi-step process starting from the reaction of 1H-benzimidazol-2-amine, a p-substituted benzaldehyde, and malononitrile (B47326). researchcommons.org The resulting intermediate undergoes further cyclocondensation with triethylorthoformate and subsequent reactions with various amines to yield the final products. researchcommons.org

A combinatorial cyclocondensation and oxidation strategy has also been employed for the synthesis of pyrimidine- and quinazoline-fused benzimidazole-4,7-diones. acs.org This method involves the reaction of a substituted 2-aminobenzimidazole (B67599) with a β-bromo-α,β-unsaturated aldehyde, leading to the formation of the fused ring system. acs.org

Annulation Reactions for Fused Ring Systems

Annulation, or ring-forming, reactions are pivotal in constructing the fused architecture of 4H-imidazo[1,5-a]benzimidazoles. These reactions often involve the creation of one or more rings in a single synthetic operation.

A one-pot annulation process has been developed for the construction of imidazo[1,5-a] nih.govnih.govbenzodiazepines, which are structurally analogous to the target scaffold. This improved process involves the condensation of N-methyl-6-oxo-benzodiazepines or 5-phenyl-benzodiazepines with ethyl isocyanoacetate, providing the desired products in high yields (70-89%) without the need for chromatographic purification. nih.gov This method has been shown to be effective for a range of substrates, including those with various substituents and chiral centers. nih.gov

Palladium-catalyzed annulation reactions have also emerged as a powerful tool. For example, the synthesis of fluorescent benzo nih.govsci-hub.seimidazo[1,2-a]pyridines has been achieved through a sequential process involving the nucleophilic addition of benzimidazoles to alkynyl bromides, followed by a palladium-catalyzed intermolecular C-H annulation with internal alkynes. sci-hub.senih.gov This methodology allows for the construction of π-extended (benz)imidazole derivatives with good to high yields. sci-hub.senih.gov

Furthermore, a solid-phase synthesis approach utilizing a tandem aza-Wittig/heterocumulene-mediated annulation reaction has been developed for the preparation of 2-imino-4-oxo-1,3,5-triazino[1,2-a]benzimidazoles. acs.org This method involves the in situ generation of iminophosphoranes from resin-bound 2-aminobenzimidazoles, which then react with isocyanates to form highly reactive carbodiimides that undergo intramolecular heterocyclization. acs.org

Strategic Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic step to form a product that incorporates substantial portions of all the reactants, offer an efficient and atom-economical route to complex molecules like 4H-imidazo[1,5-a]benzimidazole derivatives.

A novel MCR has been identified that leads to the formation of imidazo[4,5-g]quinazoline derivatives. nih.gov This reaction involves a cascade of chemical transformations, including the formation of a Schiff base, an intramolecular hetero-Diels-Alder reaction, defluorination, and dehydrogenation. nih.gov

The Groebke–Blackburn–Bienaymé (GBB) reaction, a well-established MCR, provides a versatile platform for the synthesis of imidazo[1,2-a]-heterocycles. beilstein-journals.org This reaction involves the condensation of an amidine, an aldehyde, and an isocyanide. While not directly forming the this compound core, its principles can be adapted for the synthesis of related fused imidazole systems.

Another example of a palladium-catalyzed MCR is the synthesis of 2-imidazolines from imines, acid chlorides, and carbon monoxide. nih.gov This reaction proceeds through the formation of an imidazolinium carboxylate intermediate, which then undergoes decarboxylation to yield the desired imidazoline. nih.gov

The Povarov reaction, a type of aza-Diels-Alder reaction, has been utilized in combination with an oxidation step to synthesize 4-(aryl)-benzo nih.govsci-hub.seimidazo[1,2-a]pyrimidine-3-carbonitriles. mdpi.com This approach starts from benzimidazole-2-arylimines and involves a nih.govnih.gov sigmatropic rearrangement to form dihydrobenzimidazo[1,2-a]pyrimidines, which are then oxidized to the final products. mdpi.com

Catalytic Strategies in this compound Synthesis

Transition Metal-Catalyzed Methodologies

Transition metal catalysis has revolutionized the synthesis of complex heterocyclic compounds, and the construction of the this compound scaffold is no exception. These methods often offer high efficiency, selectivity, and functional group tolerance.

Copper-catalyzed reactions have been employed for the synthesis of benzo nih.govsci-hub.seimidazo[1,2-c]pyrimidin-1-amines and their analogs. nih.gov This methodology involves the C-N coupling and subsequent cyclization of 2-(2-bromovinyl)benzimidazoles or 2-(2-bromophenyl)benzimidazoles with cyanamide (B42294) under microwave irradiation in the presence of a copper(I) iodide catalyst and a base. nih.gov

Palladium-catalyzed C-H activation and annulation have become indispensable tools for the construction of fused heterocyclic systems. These reactions allow for the direct formation of C-C or C-N bonds by functionalizing otherwise inert C-H bonds.

An efficient synthesis of fused azapolycycles based on (benz)imidazole and pyridine (B92270) scaffolds has been developed. sci-hub.se The process begins with the stereoselective nucleophilic addition of (benz)imidazoles to alkynyl bromides. The resulting adducts then undergo a palladium-catalyzed intermolecular C-H annulation with internal alkynes to afford fluorescent (benz)imidazole-fused pyridines in good to high yields. sci-hub.senih.gov

Another notable application is the palladium-catalyzed synthesis of 2-(2'-biphenyl)benzimidazoles. nycu.edu.tw This method proceeds via a regioselective C-C bond formation through the oxidative C-H activation of an ortho-directed 2-aryl-benzimidazole, which then couples with various iodobenzene (B50100) analogs. nycu.edu.tw This strategy provides a direct route to biaryl heterocyclic compounds with high regioselectivity. nycu.edu.tw

The intramolecular direct C-H arylation reaction has also been applied to the synthesis of tricyclic benzoimidazodiazepine derivatives. mdpi.com Starting from imidazole derivatives, the reaction is performed in the presence of a palladium acetate (B1210297) catalyst and a base, leading to the desired fused ring system. mdpi.com

Data Tables

Table 1: Examples of Synthesized this compound Derivatives and Analogs

Compound NameStarting MaterialsReaction TypeYield (%)Reference
Ethyl-8-chloro-6-phenyl-4H-imidazo[1,5-a] nih.govnih.govbenzodiazepine-3-carboxylate5-Phenyl-benzodiazepine, Ethyl isocyanoacetateAnnulation70-89 nih.gov
Benzo nih.govsci-hub.seimidazo[1,2-c]pyrimidin-1-amines2-(2-Bromovinyl)benzimidazoles, CyanamideCopper-catalyzed C-N coupling and cyclization57-83 nih.gov
1-(3-Isopropoxypropyl)-2,6,8-tri(pyridin-4-yl)-1H-imidazo[4,5-g]-quinazoline5-Amino-benzimidazole derivativeMulticomponent reaction63.4 nih.gov
Benzo nih.govsci-hub.seimidazo[1,2-a]pyridinesBenzimidazoles, Alkynyl bromides, Internal alkynesPalladium-catalyzed C-H annulation38-86 sci-hub.se
Imidazo[1,5-a]pyridines2-(Aminomethyl)pyridine, NitroalkanesCyclocondensationModerate to Good beilstein-journals.org
Copper-Mediated Transformations

Copper catalysis provides a cost-effective and versatile platform for forming carbon-nitrogen (C–N) and carbon-carbon (C–C) bonds, which are crucial for the assembly of fused imidazole rings. rsc.org Copper-catalyzed reactions are often employed in one-pot cascade strategies, enhancing synthetic efficiency by minimizing intermediate purification steps. rsc.org

Various copper-catalyzed methods have been developed for synthesizing fused benzimidazole systems. One prominent approach involves the copper(I) iodide (CuI)-catalyzed three-component domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes. beilstein-journals.org While this specific example leads to imidazo[1,2-a]pyridines, the underlying principle of domino C-N bond formation is applicable to benzimidazole precursors. Another strategy is the copper-catalyzed aerobic oxidative amination of C(sp³)–H bonds, which offers an atom-economical and sustainable route using air as the sole oxidant. beilstein-journals.org

More complex fused systems have been constructed using copper catalysis. For instance, benzo nih.govnih.govimidazo[2,1-a]isoquinolines can be synthesized from 2-(2-bromophenyl)benzimidazoles through a tandem Sonogashira cross-coupling/nucleophilic addition reaction, using copper as the catalyst and calcium carbide as a solid alkyne source. acs.org This method can also be adapted into a one-pot, three-component reaction of o-phenylenediamines, o-bromobenzaldehydes, and calcium carbide. acs.org Furthermore, CuI nanoparticles, in conjunction with 1,10-phenanthroline (B135089) as a ligand, have been shown to effectively catalyze the synthesis of tetracyclic benzo[e]benzo nih.govnih.govimidazo[1,2-c] acs.orgnih.govthiazin-6-imines from 2-(2-bromophenyl)-1H-benzo[d]imidazole and isothiocyanates. rsc.org This reaction proceeds through a cascade involving SNAr-type C–S and C–N bond formations. rsc.org

Table 1: Examples of Copper-Mediated Synthesis of Fused Benzimidazoles

Catalyst SystemStarting MaterialsReaction TypeProduct TypeReference
CuI2-(2-bromophenyl)benzimidazoles, Calcium carbideSonogashira coupling / Nucleophilic additionBenzo nih.govnih.govimidazo[2,1-a]isoquinolines acs.org
CuI NPs, 1,10-phenanthroline2-(2-bromophenyl)-1H-benzo[d]imidazole, IsothiocyanatesCascade C–S/C–N bond formationBenzo[e]benzo nih.govnih.govimidazo[1,2-c] acs.orgnih.govthiazin-6-imines rsc.org
CuIo-Phenylenediamines, o-Bromobenzaldehydes, Calcium carbideOne-pot three-componentBenzo nih.govnih.govimidazo[2,1-a]isoquinolines acs.org
Silver-Catalyzed Cyclization Processes

Silver catalysts are particularly effective in promoting the cyclization of alkyne-containing substrates, a common strategy for building fused heterocyclic rings onto a benzimidazole core. nih.govnih.gov These reactions often exhibit high regioselectivity. nih.govresearchgate.net

A notable example is the silver carbonate (Ag₂CO₃) and trifluoroacetic acid (TFA) catalyzed intramolecular 6-endo-dig cyclization of N-Boc-2-alkynylbenzimidazoles. nih.govresearchgate.net This method provides a practical and regioselective route to 1H-benzo nih.govnih.govimidazo[1,2-c] acs.orgnih.govoxazin-1-ones in good yields, demonstrating compatibility with a wide range of aliphatic, aromatic, and heteroaromatic substituents on the alkyne. nih.govresearchgate.net The reaction exclusively yields the 6-endo-dig cyclization product, with no formation of the possible 5-exo-dig heterocycle observed. researchgate.net

In a different approach, silver trifluoroacetate (B77799) (AgTFA) catalyzes a double cyclization of ortho-alkynylarylketones to generate benzo nih.govnih.govimidazo[2,1-b]naphtho[2,3-d]oxazoles. nih.gov The transformation proceeds via an initial silver-catalyzed ketonization, followed by a base-mediated sequential double cyclization. nih.gov This methodology expands the utility of ortho-alkynylarylketones in the construction of diverse fused heterocycles. nih.gov

Table 2: Silver-Catalyzed Cyclization for Fused Benzimidazole Synthesis

Catalyst SystemSubstrateReaction TypeKey FeatureProduct TypeReference
Ag₂CO₃ / TFAN-Boc-2-alkynylbenzimidazolesIntramolecular oxacyclizationExclusive 6-endo-dig regioselectivity1H-benzo nih.govnih.govimidazo[1,2-c] acs.orgnih.govoxazin-1-ones nih.govresearchgate.net
AgTFAortho-AlkynylarylketonesDouble cyclizationKetonization followed by cyclizationBenzo nih.govnih.govimidazo[2,1-b]naphtho[2,3-d]oxazoles nih.gov
Bismuth(III) Trifluoromethanesulfonate (B1224126) Catalysis (Ritter-type reactions)

Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) has emerged as a highly effective catalyst for Ritter-type reactions, enabling the synthesis of imidazo[1,5-a]pyridine (B1214698) and related analogs. nih.govacs.org This Lewis acid catalyst excels at converting benzylic alcohols into benzylic cations, which are key intermediates in this transformation. nih.govacs.org

The synthetic approach involves reacting a benzylic alcohol with a nitrile in the presence of Bi(OTf)₃, often in combination with para-toluenesulfonic acid (p-TsOH·H₂O). nih.govacs.org The proposed mechanism begins with Bi(OTf)₃ activating the benzylic alcohol to form a carbocation. acs.org This carbocation then undergoes nucleophilic attack by the nitrile's lone pair electrons, leading to a nitrilium ion intermediate via the Ritter reaction. acs.org Subsequent steps lead to the formation of the fused imidazole ring system. This methodology has a broad substrate scope and produces the desired products in yields ranging from moderate to excellent. nih.govacs.org The reaction conditions, such as temperature and reactant concentration, can be optimized to achieve high yields. acs.org

Table 3: Bismuth-Catalyzed Ritter-Type Synthesis

Catalyst SystemReactantsReaction TypeYieldsProduct TypeReference
Bi(OTf)₃, p-TsOH·H₂OBenzylic alcohols, NitrilesRitter-type reactionModerate to excellentImidazo[1,5-a]pyridine analogs nih.govacs.org

Metal-Free Synthetic Protocols

The development of metal-free synthetic methods aligns with the principles of green chemistry by avoiding the cost, toxicity, and disposal issues associated with transition metals. Several innovative metal-free strategies have been reported for the synthesis of fused imidazole heterocycles.

One such approach is an iodine-mediated decarboxylative cyclization between α-amino acids and 2-methyl quinolines, which affords imidazo[1,5-a]quinolines in moderate to good yields. rsc.org Another powerful metal-free strategy involves tandem reactions. For example, benzo nih.govnih.govimidazo[1,2-a]quinazoline derivatives have been synthesized through a one-pot, transition-metal-free process that combines a sequential aromatic nucleophilic substitution with an intramolecular Knoevenagel condensation. researchgate.net

Furthermore, the use of alternative energy sources like ultrasound has enabled sustainable, solvent- and metal-free syntheses. nih.govacs.org A notable application is the synthesis of CF₃-substituted benzo nih.govnih.govimidazo[1,2-a]pyrimidine derivatives from CF₃-ynones and 2-aminobenzimidazole. nih.govacs.org This method, which proceeds via a cascade of condensation followed by intramolecular cyclization, is distinguished by its simple conditions and environmentally friendly nature. acs.org A metal-free approach for the C–H functionalization of imidazo[1,5-a]pyridines has also been developed, using a formaldehyde (B43269) solution to insert a methylene (B1212753) group and form bis(3-arylimidazo[1,5-a]pyridin-1-yl)methanes. acs.org

Organocatalytic Approaches

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, represents a growing field in synthetic chemistry. researchgate.net These catalysts offer advantages in terms of low toxicity, stability, and availability.

For the synthesis of fused imidazole systems, organocatalytic multicomponent strategies have been explored. An example includes the use of triethylamine (B128534) (TEA), a simple organic base, to catalyze the cyclo-condensation reaction for synthesizing amalgamated triazole-benzimidazole/thiazole scaffolds. researchgate.net While not forming the exact this compound skeleton, this demonstrates the principle of using an organocatalyst to facilitate the necessary bond formations in a multicomponent reaction, minimizing waste and improving efficiency. researchgate.net The application of such organocatalytic principles to the synthesis of this compound holds promise for developing more sustainable and efficient synthetic routes.

Control of Regioselectivity and Stereoselectivity in this compound Formation

Achieving high levels of regioselectivity and stereoselectivity is a paramount goal in modern organic synthesis, as it allows for the precise construction of desired isomers, which is particularly important for pharmacological applications.

Regioselectivity: The control of regioselectivity is crucial when substrates possess multiple reactive sites. In the synthesis of fused benzimidazoles, several methods have demonstrated excellent regiochemical control.

Silver-Catalyzed Cyclization: The Ag₂CO₃/TFA-catalyzed intramolecular cyclization of N-Boc-2-alkynylbenzimidazoles is highly regioselective, exclusively forming the 6-endo-dig product over the alternative 5-exo-dig heterocycle. nih.govresearchgate.net This selectivity is a key feature of the reaction, providing a single, well-defined product.

Nucleophilic Addition: In the synthesis of fluorescent benzo nih.govnih.govimidazo[1,2-a]pyridines, the initial step involves the nucleophilic addition of a benzimidazole to an alkynyl bromide. sci-hub.se When an unsymmetrically substituted benzimidazole is used, the addition occurs preferentially at the sterically more accessible nitrogen atom, thus defining the regiochemical outcome of the subsequent cyclization. sci-hub.se

Stereoselectivity: Controlling stereochemistry is vital when creating chiral molecules. Methods for synthesizing fused benzimidazole systems have shown high degrees of stereocontrol.

Preservation of Chirality: An improved one-pot annulation process for constructing imidazo[1,5-a] nih.govacs.orgbenzodiazepines was shown to be effective with optically active substrates. nih.gov The procedure provided the desired chiral imidazo (B10784944) products without any loss of optical activity, demonstrating the mildness of the reaction conditions. nih.gov

Stereoselective Addition: The palladium-catalyzed synthesis of benzo nih.govnih.govimidazo[1,2-a]pyridines begins with a nucleophilic addition of benzimidazoles to alkynyl bromides that proceeds stereoselectively to give only the (Z)-alkenyl bromide adducts. sci-hub.se

Diastereoselective Cyclization: A solid-phase synthesis of tetrasubstituted benzimidazolinopiperazinones was developed that proceeds with complete stereocontrol. acs.org The key step, a tandem N-acyliminium ion cyclization–nucleophilic addition, creates a new stereogenic center with high fidelity, leading to a single diastereomer. acs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly being applied to the synthesis of pharmacologically important scaffolds like benzimidazole. mdpi.com

Key green strategies applicable to this compound synthesis include:

Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as effective tools to accelerate reactions, often reducing reaction times from hours to minutes and increasing yields. nih.govresearchgate.net An ultrasound-assisted, solvent- and metal-free synthesis of CF₃-substituted benzo nih.govnih.govimidazo[1,2-a]pyrimidines highlights the benefits of this approach, including high atom economy and simpler reaction conditions. nih.govacs.org

Green Solvents and Catalysts: The replacement of conventional volatile organic compounds with greener solvents like water, ethanol, or deep eutectic solvents is a core principle. mdpi.com Furthermore, the use of metal-free protocols or recyclable catalysts reduces environmental impact. rsc.orgmdpi.com

One-Pot and Tandem Reactions: Designing syntheses where multiple steps are performed in a single reaction vessel without isolating intermediates (one-pot or cascade reactions) reduces solvent waste, energy consumption, and time. rsc.orgresearchgate.net Many of the modern metal-catalyzed and metal-free methods for synthesizing fused benzimidazoles utilize this efficient approach. acs.orgresearchgate.net

The adoption of these green chemistry principles is crucial for the sustainable development and industrial application of synthetic routes to this compound and its derivatives. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a powerful tool in heterocyclic chemistry, offering significant advantages such as dramatically reduced reaction times, increased product yields, and enhanced purity. beilstein-journals.orgacs.org The application of microwave energy can efficiently promote the cyclocondensation reactions required to form the benzimidazole core and the subsequent annulation to construct the fused imidazole ring. beilstein-journals.org

The synthesis of related benzimidazoquinazolinones has been successfully achieved under microwave irradiation by reacting 2-aminobenzimidazole with aromatic aldehydes and dimedone in a solvent like DMF. beilstein-journals.org This three-component reaction proceeds to near quantitative yields within minutes, a significant improvement over conventional heating methods. beilstein-journals.org This approach highlights the potential for rapid library generation of complex fused benzimidazoles.

Similarly, various benzimidazole derivatives have been synthesized using microwave irradiation, which often facilitates catalyst-free conditions and minimizes the formation of side products. acs.orgdergipark.org.tr For instance, the cyclization of thiourea (B124793) derivatives in DMF under microwave heating for just two minutes can yield N-(1H-benzo[d]imidazol-2-yl)-2-phenylacetamide. acs.org The first reported microwave-assisted synthesis of benzimidazoles involved the reaction of 1,2-diaminobenzenes with β-ketoesters on solid mineral supports in a dry medium, demonstrating the versatility of this technique. dergipark.org.tr

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Fused Benzimidazoles

Product Reaction Components Conditions (Method A: Reflux) Conditions (Method B: Microwave) Yield (Method A) Yield (Method B) Time (Method A) Time (Method B) Reference
Benzimidazoquinazolinone 8a 2-Aminobenzimidazole, Aromatic Aldehyde 1a, Dimedone Reflux in DMF Microwave in DMF Moderate ~95% Hours Minutes beilstein-journals.org
Benzimidazoquinazolinone 8b 2-Aminobenzimidazole, Aromatic Aldehyde 1b, Dimedone Reflux in DMF Microwave in DMF Moderate ~93% Hours Minutes beilstein-journals.org

This table is illustrative of the typical advantages observed in microwave-assisted synthesis for related heterocyclic systems.

Solvent-Free and Aqueous Medium Reactions

In alignment with the principles of green chemistry, significant efforts have been directed towards minimizing or eliminating the use of hazardous organic solvents. scirp.orgekb.eg Syntheses conducted in aqueous media or under solvent-free conditions offer substantial environmental and economic benefits. scirp.orggrowingscience.com

An efficient and environmentally friendly procedure for synthesizing 2-aryl benzimidazoles involves the reaction of 1,2-phenylenediamine derivatives with arylidene malononitrile in water or under solvent-free, catalyst-free conditions. scirp.org The reaction proceeds rapidly, often at room temperature or with gentle heating, providing high yields of the desired products with simple work-up procedures. scirp.org A plausible mechanism suggests the formation of a benzimidazoline intermediate, which then undergoes a transfer-hydrogenation process to yield the final benzimidazole product. scirp.org

The use of sonochemistry in conjunction with solvent-free conditions has also been explored for the synthesis of related fused heterocycles like CF3-substituted benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidines. acs.org This catalyst- and solvent-free method demonstrates high atom economy and sustainability. acs.org

Application of Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) have gained prominence as green reaction media due to their negligible vapor pressure, high thermal stability, and potential for recyclability. ekb.egvjst.vn These solvents can also act as catalysts, enhancing reaction rates and selectivity. researchgate.netdoi.org

A straightforward method for preparing benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine derivatives utilizes a deep eutectic solvent as an efficient and reusable catalyst under solvent-free conditions. vjst.vn The DES, typically a mixture of choline (B1196258) chloride (ChCl) and a hydrogen bond donor like phenol (B47542) or urea (B33335), facilitates the Biginelli-type reaction of 2-aminobenzimidazole, ethyl acetoacetate, and various aldehydes. vjst.vndoi.org This approach is noted for being metal-free and environmentally benign. vjst.vn

Research has shown that DESs formed from components like ZrOCl2·8H2O and urea can be highly effective catalysts for the synthesis of 2-substituted benzimidazoles. researchgate.net The efficiency of these DESs is often attributed to their acidity and low viscosity. researchgate.net Importantly, the DES can often be recycled and reused for multiple reaction cycles with minimal loss of activity, further enhancing the sustainability of the process. doi.org

Table 2: Deep Eutectic Solvents in Benzimidazole Synthesis

DES Composition Reactants Product Key Advantages Reference
Choline Chloride : Phenol (1:2) 2-Aminobenzimidazole, Ethyl Acetoacetate, Aldehydes Benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine derivatives Efficient, reusable catalyst, solvent-free, metal-free vjst.vn
ZrOCl2·8H2O : Urea (1:5) o-Phenylenediamine, Aldehydes 2-Substituted benzimidazoles High product yield, recyclable catalyst, simple procedure researchgate.net

Synthetic Strategies for Functionalization and Derivatization

The biological activity and material properties of the this compound scaffold can be finely tuned by introducing various substituents at specific positions on the heterocyclic core. Strategies for functionalization can be broadly categorized into the direct construction of a substituted core or the post-synthetic modification of a pre-formed parent ring system.

Introduction of Substituents at Specific Ring Positions

The synthesis of derivatives with substituents at defined locations is often achieved by selecting appropriately substituted starting materials. For the closely related imidazo[1,5-a] nih.govresearchgate.netbenzodiazepines, a one-pot annulation process has been developed that allows for the incorporation of various substituents. nih.gov In this process, substituted amidobenzodiazepines, bearing groups like fluorine, chlorine, or bromine on the A-ring, are condensed with ethyl isocyanoacetate. nih.gov The reaction proceeds in high yield (70-89%) without affecting the nature of the substituent on the aromatic ring, demonstrating a robust method for creating a library of specifically functionalized analogues. nih.gov

This improved one-pot process highlights that the choice of base and reaction temperature are critical for achieving high yields consistently. nih.gov For example, using potassium t-butoxide as the base and carefully controlling the temperature allows even sterically hindered substrates to react efficiently. nih.gov Similarly, for imidazo[1,5-a]pyridine systems, functionalization at the 1-position with long alkyl chains has been achieved by starting with the corresponding substituted pyridyl ketones in a condensation reaction. mdpi.com

Post-Synthetic Modification Strategies

Post-synthetic modification involves the chemical transformation of a pre-existing this compound core. This approach is valuable for introducing functional groups that may not be compatible with the initial ring-forming reactions.

A notable example of post-synthetic modification is the C-H functionalization of the imidazo[1,5-a]pyridine scaffold. acs.org A metal-free strategy has been developed to insert a methylene group at the C1 position, effectively bridging two imidazo[1,5-a]pyridine molecules. acs.org This reaction uses formaldehyde as both a solvent and a carbon source and proceeds via a C(sp²)–H functionalization pathway, offering good yields for a range of substrates. acs.org

Another common strategy involves derivatizing functional handles that were incorporated during the initial synthesis. For example, a synthesized benzimidazole derivative containing an acetate group was converted to an acetohydrazide by treatment with hydrazine (B178648) monohydrate. dergipark.org.tr This hydrazide then served as a versatile intermediate, reacting with various aromatic aldehydes to form a series of new derivatives containing an imine function, demonstrating a straightforward path to elaborate the core structure. dergipark.org.tr This method allows for the generation of significant molecular diversity from a common intermediate.

Elucidation of Reactivity and Mechanistic Pathways of 4h Imidazo 1,5 a Benzimidazole Systems

Investigation of Fundamental Reaction Mechanisms

The formation and functionalization of the imidazo[1,5-a]benzimidazole core and its derivatives involve several fundamental reaction mechanisms. These pathways highlight the inherent chemical properties of the fused system.

The synthesis of fused benzimidazole (B57391) structures can proceed through various cyclization and rearrangement pathways. Acid-catalyzed cyclization is a common mechanism for forming such systems. nih.gov In related heterocyclic chemistry, the synthesis of benzimidazole derivatives from 1,5-benzodiazepines has been shown to involve thermal 1,3-sigmatropic rearrangements. researchgate.net For instance, the reaction of 4-phenyl-1,5-benzodiazepine-2-thione with DMF-DMA can lead to a benzimidazole derivative through such a rearrangement. researchgate.net While not originating from the 4H-Imidazo[1,5-a]benzimidazole system itself, these rearrangements in precursor molecules are key to forming the desired fused imidazole (B134444) core. researchgate.net

Oxidative cyclization of anilide derivatives is another key route, proposed to proceed via an amine-N-oxide intermediate under acidic conditions to form the benzimidazole ring system. nih.gov The choice of substrate and conditions is critical; anilide reactants and acidic conditions are prerequisites for the successful cyclization to imidazobenzimidazoles. nih.gov Furthermore, base-mediated 7-exo-dig cyclizations are employed in the synthesis of related imidazole-fused 1,4-benzoxazepines, demonstrating another mode of ring formation. nih.gov

Decarboxylation is a key reaction in the synthesis of certain 4H-imidazo[1,5-a]benzodiazepine derivatives, which share a core structural similarity. The process typically involves the thermal decarboxylation of an imidazole-4-carboxylic acid intermediate to yield the final fused-ring product. google.comgoogle.com This reaction is often performed in a high-boiling organic solvent at elevated temperatures. google.comresearchgate.net The selection of solvent and temperature is critical to ensure high conversion and minimize the formation of impurities, particularly unwanted isomers. google.comgoogle.com For example, the thermal decarboxylation of 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a] google.comnih.govbenzodiazepin-3-carboxylic acid in mineral oil can result in a mixture of the desired product and a non-pharmacologically active isomer. google.com However, carrying out the reaction in N-Methylpyrrolidinone (NMP) at approximately 200°C provides better results in terms of impurity profile and conversion. google.comresearchgate.net The reaction can be completed within a timeframe ranging from 10 minutes to 6 hours. google.com

The table below summarizes typical conditions for the decarboxylation step in the synthesis of related 4H-imidazo[1,5-a]benzodiazepine systems.

SolventTemperature Range (°C)Preferred Temperature (°C)TimeOutcome
N-Methylpyrrolidinone (NMP)150-250195-20530-60 minGood conversion, improved impurity profile. google.com
N,N-Dimethylacetamide150-250180-22010 min - 6 hrEffective for decarboxylation. google.com
Tetralin150-250180-22010 min - 6 hrSuitable high-boiling solvent. google.com
Mineral Oil150-250~230~5 minCan lead to isomer formation (e.g., 80:20 ratio). google.comgoogle.com

This data is derived from studies on the synthesis of 4H-imidazo[1,5-a] google.comnih.govbenzodiazepines, which feature a similar core structure.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction for functionalizing the benzimidazole portion of the this compound system, particularly when the benzene (B151609) ring is substituted with strong electron-withdrawing groups. The classical SNAr mechanism is a two-step addition-elimination process involving a Meisenheimer intermediate. nih.gov For SNAr to occur, the aromatic ring must be activated, typically by groups like nitro groups positioned ortho or para to the leaving group. nih.gov

In related benzimidazole systems, intramolecular SNAr has been demonstrated where a pendant nucleophile displaces an activated nitro group on the benzene ring to form a new fused ring. nih.gov For example, 2-(2-nitrophenyl)-1H-benzimidazoles can undergo high-yielding intramolecular SNAr of nitrite (B80452) with N-pendant alkoxides under mild conditions. nih.gov This highlights the potential for similar transformations on appropriately substituted this compound derivatives to create more complex polycyclic structures.

Electrophilic and Nucleophilic Reactivity Profiling

The reactivity of the this compound system is characterized by the nucleophilic nature of its nitrogen atoms and the potential for electrophilic substitution on the electron-rich aromatic rings. The imidazole ring contains two nitrogen atoms with different characteristics: one is typically acidic (when bearing a hydrogen), while the other is basic. researchgate.net The lone pair on the basic nitrogen atom makes it a primary site for nucleophilic attack and alkylation.

The fused ring system is also susceptible to electrophilic attack. In the analogous imidazo[1,5-a]pyridine (B1214698) system, C-H functionalization at the C1 position can be achieved, for example, through the insertion of a methylene (B1212753) group from formaldehyde (B43269), indicating a site of high reactivity towards electrophiles. acs.org This suggests that the corresponding position in the this compound ring would also be a likely site for electrophilic substitution.

Radical Mediated Reactions

Radical-mediated mechanisms offer alternative pathways for the synthesis and transformation of imidazo-fused heterocycles. The synthesis of related imidazo[1,5-a]pyridines has been proposed to involve radical intermediates, particularly in copper-catalyzed transannulation reactions where aerial oxygen is used as an oxidant. beilstein-journals.org Furthermore, radical cyclization routes have been considered for the synthesis of imidazobenzimidazoles, although they may be less suitable for producing unsymmetrical products. nih.gov The potential for radical reactions is often investigated through control experiments using free-radical scavengers like TEMPO; if the reaction is inhibited, it points towards a radical-mediated pathway. acs.org These examples from similar heterocyclic systems suggest that the this compound core could also participate in radical-mediated transformations under appropriate conditions.

Chemo- and Regioselective Transformations

Chemoselectivity is demonstrated in one-pot annulation processes used to construct the imidazo (B10784944) ring onto a benzodiazepine (B76468) precursor. nih.gov This process involves a sequence of reactions where reagents are added in a specific order to build the final tricyclic structure, with each step proceeding without interfering with other functional groups present in the molecule. nih.gov Such selective transformations are essential for the practical synthesis of functionalized derivatives of the core ring system.

Advanced Spectroscopic and Analytical Techniques for Structural and Electronic Characterization of 4h Imidazo 1,5 a Benzimidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of 4H-Imidazo[1,5-a]benzimidazole derivatives in solution.

One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are indispensable for the complete and unambiguous assignment of proton and carbon signals in the this compound scaffold. For instance, in derivatives of imidazo[1,5-a] rsc.orgniscpr.res.inbenzodiazepines, ¹H NMR spectra, often recorded at 300 or 400 MHz, provide crucial information on the chemical environment of each proton. nih.govresearchgate.net Specific proton signals, such as the singlet for the proton at position 1, and multiplets for the aromatic protons, are key identifiers. nih.gov

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between protons and carbons, resolving any ambiguities in the 1D spectra. The correlation of ¹H–¹³C has proven to be a valuable method for distinguishing carbon assignments. researchgate.net

Table 1: Representative ¹H NMR Data for Imidazo[1,5-a]benzimidazole Derivatives

CompoundSolventKey ¹H NMR Chemical Shifts (δ, ppm)
Ethyl-8-chloro-6-phenyl-4H-imidazo[1,5-a] rsc.orgniscpr.res.inbenzodiazepine-3-carboxylateCDCl₃7.93 (s, 1H), 7.68 (dd, 1H), 7.58 (s, 1H), 7.55-7.37 (m, 6H), 6.06 (d, 1H), 4.70 (m, 2H), 4.15 (d, 1H), 1.46 (t, 3H) nih.gov
Ethyl-8-bromo-6-phenyl-4H-imidazo[1,5-a] rsc.orgniscpr.res.inbenzodiazepine-3-carboxylateCDCl₃7.95 (s, 1H), 7.82 (dd, 1H), 7.60 (d, 1H), 7.53-7.40 (m, 6H), 6.08 (d, 1H), 4.49-4.38 (m, 2H), 4.09 (d, 1H), 1.44 (t, 3H) nih.gov
(R)-Ethyl-8-bromo-4-methyl-6-(2′-fluorophenyl)-4H-imidazo[1,5-a] rsc.orgniscpr.res.inbenzodiazepine-3-carboxylateCDCl₃7.92 (s, 1H), 7.72 (dd, 1H), 7.60 (t, 1H), 7.48 (d, 1H), 7.49-7.42 (m, 2H), 7.29-7.23 (m, 1H), 7.05 (t, 1H), 6.71 (q, 1H), 4.41 (m, 2H), 1.42 (t, 3H), 1.29 (d, 3H) nih.gov

While specific dynamic NMR studies on the parent this compound are not extensively reported in the provided context, the principles of such studies are relevant. Temperature-dependent NMR experiments can be employed to investigate conformational changes and dynamic processes, such as ring inversions or restricted rotation around single bonds. These studies provide insights into the energy barriers associated with these processes and the conformational flexibility of the molecule.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confirmation of molecular formulas. nih.govnih.gov

Electron impact mass spectrometry (EI-MS) is often used to study the fragmentation patterns of these molecules. nih.gov The fragmentation pathways can provide valuable structural information. For instance, the mass spectra of imidazobenzodiazepines show characteristic fragment ions, such as the base peak corresponding to the CH₃CO⁺ fragment (m/z = 43), which helps to confirm the structure. journalijdr.com The fragmentation of derivatives with ester functions can proceed through different pathways, including the loss of an ethylene (B1197577) molecule followed by the ejection of carbon dioxide, or the loss of an ethoxy radical. journalijdr.com The mass spectral data of various benzo niscpr.res.inresearchgate.netimidazo (B10784944) derivatives have been shown to be consistent with their proposed chemical structures. niscpr.res.innih.gov

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Selected Derivatives

CompoundIonization ModeCalculated m/zFound m/z
Ethyl-8-chloro-6-phenyl-4H-imidazo[1,5-a] rsc.orgniscpr.res.inbenzodiazepine-3-carboxylateESI366.1007 [M+H]⁺366.1000 nih.gov
(R)-Ethyl-8-bromo-4-ethyl-6-(2′-fluorophenyl)-4H-imidazo[1,5-a] rsc.orgniscpr.res.inbenzodiazepine-3-carboxylateESI456.0723 [M+H]⁺456.0709 nih.gov
Ethyl-7-bromo-6-phenyl-4H-imidazo[1,5-a]-thieno-[2,3-f] rsc.orgniscpr.res.indiazepine-3-carboxylateESI416.0068 [M+H]⁺416.0049 nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups and to study the vibrational modes of the this compound ring system. The IR spectra of its derivatives exhibit characteristic absorption bands. For example, in 4-(aryl)-benzo niscpr.res.inresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitriles, the structures were supported by IR spectroscopy. mdpi.com In some derivatives, specific bands such as those for NH₂ stretching (around 3300-3400 cm⁻¹) and CN stretching (around 2215 cm⁻¹) are observed, confirming the presence of these functional groups. niscpr.res.in For imidazo[1,5-a]pyridinium-based hybrid salts, intense absorptions in the aromatic =C-H stretching region (3012–3136 cm⁻¹) and sharp bands associated with heterocyclic ring stretching (1422–1650 cm⁻¹) are notable features. iucr.org

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are crucial for characterizing the photophysical properties of this compound derivatives. These compounds often exhibit interesting fluorescent properties. researchgate.net The UV-Vis absorption spectra typically show strong π-π* transitions at shorter wavelengths and, in some cases, weaker n-π* transitions at longer wavelengths. frontiersin.org

The emission characteristics, including the emission maxima and quantum yields, are sensitive to the molecular structure and the solvent environment. For example, a series of 4-(aryl)-benzo niscpr.res.inresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitriles were found to be fluorescent in both solution and solid form, with positive emission solvatochromism and large Stokes shifts (120 to 180 nm). mdpi.com Some derivatives of imidazo[1,5-a]pyridine (B1214698) exhibit blue emission with large Stokes shifts and good fluorescence quantum yields. mdpi.com The photophysical properties of these compounds make them promising for applications in materials science, such as in organic light-emitting diodes (OLEDs). nih.gov

Table 3: Photophysical Data for Selected Imidazo[1,5-a]benzimidazole Analogs

Compound ClassAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)
Benzo niscpr.res.inresearchgate.netimidazo[1,2-a]pyridines (in solution)-454-5030.19-0.89 sci-hub.se
Benzo niscpr.res.inresearchgate.netimidazo[1,2-a]pyridines (in solid state)-472-5060.02-0.74 sci-hub.se
Boron-centered spiro compounds with imidazo[1,5-a]pyridin-3-yl phenols (in solution)~240, ~365Blue regionGood nih.gov

Advanced Chromatographic and Separation Techniques for Purity and Isomer Analysis

The synthesis of complex heterocyclic compounds such as this compound and its derivatives often yields not only the target molecule but also a variety of structural isomers, constitutional isomers, and process-related impurities. Consequently, the development and application of advanced chromatographic and separation techniques are of paramount importance for ensuring the chemical purity, isomeric integrity, and, ultimately, the quality of the final product. Techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and preparative column chromatography are indispensable tools for the analysis and purification of this class of compounds.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and its advanced counterpart, UHPLC, stand as the primary analytical techniques for the quantitative and qualitative assessment of this compound derivatives. These methods offer high resolution, sensitivity, and reproducibility for purity determination and isomer separation.

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing imidazo[1,5-a]benzimidazole analogs. In this method, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase, usually a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. The purity of synthesized compounds is often determined by HPLC coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS), which allows for the confirmation of molecular weight and the identification of impurities. For instance, the purity of various imidazopyridine and benzimidazole (B57391) derivatives has been successfully confirmed to be ≥98% using HPLC methods. srce.hrfishersci.com An UHPLC-MS/MS method was developed for the determination of 26 nitazenes (benzimidazole opioids), achieving remarkably low limits of quantification (LOQ) at 10-50 pg/mL, demonstrating the high sensitivity of modern chromatographic systems. nih.gov

Isomer Separation: A significant challenge in the synthesis of substituted 4H-imidazo[1,5-a]benzodiazepines, such as the well-known drug Midazolam, is the concurrent formation of the non-pharmacologically active 6H-imidazo[1,5-a] google.comgoogle.combenzodiazepine (B76468) isomer (Isomidazolam). srce.hrgoogle.comgoogle.com The thermal decarboxylation step in the synthesis can lead to a mixture with an 80:20 ratio of the desired 4H-isomer to the undesired 6H-isomer. google.com HPLC is the definitive technique for quantifying the ratio of these isomers. srce.hrgoogle.comgoogle.com While subsequent chemical treatment can improve the isomeric ratio to 95:5, final purification to remove the residual isomer is often achieved through recrystallization or preparative chromatography. google.comgoogle.com

Similarly, the synthesis of substituted benzo nih.govgoogle.comimidazo[1,2-a]pyridines can result in mixtures of regioisomers (e.g., 5-methyl vs. 6-methyl derivatives), the ratios of which are determined by NMR analysis after separation, often by flash chromatography. sci-hub.se

Chiral Separations: Many biologically active derivatives of the imidazo[1,5-a]benzimidazole scaffold are chiral and may exist as enantiomers or diastereomers. Since stereoisomers can have vastly different pharmacological and toxicological profiles, their separation is crucial. Chiral HPLC is the gold standard for this purpose. This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used. dergipark.org.trmdpi.com For complex derivatives like substituted benzo[f]imidazo[1,5-a] google.comgoogle.comdiazepines, resolution of enantiomers and diastereomers can be achieved using a chiral HPLC column. google.com This allows for the isolation and characterization of individual stereoisomers, which is a critical step in drug development.

The table below summarizes typical chromatographic conditions used for the analysis of related imidazo-heterocyclic structures.

Table 1: Exemplary Chromatographic Methods for Imidazo-Heterocycle Analysis

TechniqueAnalyte TypeStationary Phase (Column)Mobile PhaseDetectionApplicationReference
HPLC-MSImidazo[1,5-a]pyridine-benzimidazole hybridsXBridge BEH C18 (5 µm, 4.6 x 100 mm)Gradient: Water (0.2% Formic Acid) and Acetonitrile (0.2% Formic Acid)MS (ESI+/ES-)Reaction monitoring and purity analysis binghamton.edu
UHPLC-QqQ-MS/MSBenzimidazole opioids (Nitazene analogs)Not specifiedNot specifiedQqQ-MS/MS (MRM mode)Quantification and separation of 26 structural isomers nih.gov
HPLCMidazolam and impuritiesNot specifiedNot specifiedNot specifiedSeparation of 8 process and degradation-related impurities srce.hr
HPLCChiral chalcone (B49325) derivativeLux Amylose 2 (amylose tris(3,5-dimethylphenylcarbamate))Not specifiedUVDiastereomeric separation dergipark.org.tr
UPLC-MSBenzimidazole PET imaging ligandsXTerraTM MS C18 (5µ, 2.1 × 250 mm)Gradient: 0.1 M Ammonium Formate (A) and Acetonitrile (B)UV (254 nm) & MSPurity analysis nih.gov

Preparative and Thin-Layer Chromatography

While HPLC and UHPLC are the cornerstones of analytical assessment, other chromatographic techniques play vital roles in the synthesis and purification workflow.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method used extensively for monitoring the progress of chemical reactions. sci-hub.sefarmaciajournal.com By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel 60 F254) and developing it with an appropriate eluent, chemists can quickly visualize the consumption of starting materials and the formation of products. sci-hub.sesemanticscholar.org

Column Chromatography: For the purification of imidazo[1,5-a]benzimidazole derivatives on a preparative scale, column chromatography is the technique of choice. semanticscholar.org This method is used to separate the desired product from unreacted starting materials, reagents, and byproducts. Silica gel is the most commonly used stationary phase. semanticscholar.orgnih.gov For instance, crude mixtures of N-methyl derivatives of imidazo[1,2-a]benzimidazole have been successfully separated by flash column chromatography on silica gel to isolate the individual isomers. semanticscholar.org Similarly, it is used to purify final products and intermediates in multi-step syntheses of various benzimidazole-containing systems. sci-hub.senih.gov

Computational and Theoretical Chemistry Studies of 4h Imidazo 1,5 a Benzimidazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of 4H-Imidazo[1,5-a]benzimidazole. These calculations provide a detailed picture of how electrons are distributed within the molecule and how this distribution influences its chemical properties.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular geometry and electronic properties of chemical compounds. By employing functionals like B3LYP with various basis sets, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.netdergipark.org.tr For benzimidazole (B57391) derivatives, which are structurally related to this compound, DFT calculations have been instrumental in understanding their structural parameters. researchgate.netdergipark.org.tr The optimized geometry provides a stable, low-energy conformation of the molecule, which is crucial for further computational analysis.

For instance, studies on similar fused heterocyclic systems often reveal a high degree of planarity, which can influence their electronic and photophysical properties. DFT calculations can precisely quantify this planarity through the analysis of dihedral angles.

HOMO-LUMO Energy Gap and Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. dergipark.org.trirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comchemicalpapers.com Conversely, a small energy gap suggests that the molecule is more reactive. physchemres.org The analysis of HOMO and LUMO distributions also reveals the regions within the molecule that are most likely to participate in electron donation and acceptance, respectively. In many imidazole-based compounds, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions.

Table 1: Frontier Molecular Orbital Energies and Energy Gap (Note: The following data is illustrative and based on typical values for related compounds. Specific values for this compound would require dedicated calculations.)

ParameterEnergy (eV)
EHOMO-6.29
ELUMO-1.81
ΔE (HOMO-LUMO Gap) 4.48

Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to provide a quantitative measure of a molecule's reactivity. scirp.org These descriptors, based on conceptual DFT, help in predicting how a molecule will behave in a chemical reaction. physchemres.org

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." chemicalpapers.comscirp.org

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity: Describes the electron-donating capability of a molecule.

These parameters are invaluable for predicting the reactive sites within the this compound structure, distinguishing between electrophilic and nucleophilic centers. biointerfaceresearch.com

Table 2: Calculated Chemical Reactivity Descriptors (Note: The following data is illustrative and based on typical values for related compounds. Specific values for this compound would require dedicated calculations.)

DescriptorValue (eV)
Electronegativity (χ)4.05
Chemical Hardness (η)2.24
Chemical Softness (S)0.22
Electrophilicity Index (ω)3.66

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited-state properties of molecules. acs.org It is used to predict electronic absorption spectra (UV-Vis spectra) and understand the nature of electronic transitions, such as those from the ground state (S₀) to the first excited state (S₁). acs.orgscirp.org

For fluorophores based on related benzimidazole structures, TD-DFT calculations have been successfully used to assign experimental absorption bands to specific electronic transitions, often corresponding to HOMO→LUMO transitions. acs.orgmdpi.com These calculations can also provide insights into photophysical processes like fluorescence and intramolecular proton transfer in the excited state. acs.orgresearchgate.net By simulating the UV-Vis spectra, researchers can correlate theoretical predictions with experimental observations, providing a deeper understanding of the molecule's behavior upon light absorption. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are typically performed on a single, optimized molecular structure, Molecular Dynamics (MD) simulations provide a way to explore the conformational landscape and dynamics of a molecule over time. MD simulations can be used to study the flexibility of the this compound ring system and to investigate its interactions with other molecules, such as solvents or biological macromolecules. researchgate.net

In the context of drug design, for example, MD simulations can help to understand how a ligand like a benzimidazole derivative binds to a protein target and the stability of the resulting complex. researchgate.net These simulations can reveal important intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern molecular recognition processes.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a valuable tool for elucidating reaction mechanisms by identifying and characterizing transition states (TS). A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, connecting reactants and products.

For reactions involving fused imidazole (B134444) systems, DFT calculations can be used to map out the potential energy surface for different reaction pathways. nih.govresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, chemists can determine the most energetically favorable reaction mechanism. nih.govpku.edu.cn For instance, in cyclization reactions leading to fused benzimidazole structures, computational analysis can explain the observed regioselectivity by comparing the activation energies of different possible cyclization pathways. researchgate.netacs.org This predictive capability is crucial for designing new synthetic routes and optimizing reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies (Theoretical Modeling)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies employed to correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. These models are instrumental in medicinal chemistry and materials science for designing novel molecules with desired characteristics and for predicting the behavior of untested compounds.

As of the latest available research, specific QSAR and QSPR studies focusing exclusively on the parent compound, this compound, have not been reported in the scientific literature. Research in this area has predominantly centered on derivatives of the broader benzimidazole class or other fused imidazo (B10784944) systems. While these studies provide valuable insights into the structure-activity relationships within those specific series, the direct application and findings cannot be extrapolated to the unsubstituted this compound core.

Computational Approaches to Structure-Activity Analysis

Computational analysis is a cornerstone for understanding how a molecule's structure influences its activity. This involves using molecular descriptors—numerical values that quantify various aspects of a molecule's topology, geometry, and electronic properties—to build predictive models.

Currently, there is no published literature detailing specific computational structure-activity analyses for this compound itself. Studies on related but distinct heterocyclic systems, such as other benzimidazole derivatives, have utilized these computational approaches. imist.mascirp.orgmdpi.com For instance, research on various substituted benzimidazoles has successfully employed QSAR models to predict activities like anti-mycobacterial scirp.org and anti-inflammatory effects. mdpi.com These analyses typically involve calculating a range of molecular descriptors and using statistical methods to develop a correlation. However, without experimental data for a series of derivatives of this compound, a direct computational structure-activity analysis remains unfeasible.

Future research efforts could generate a series of derivatives of this compound and evaluate their biological activities. Such data would be invaluable for developing specific QSAR models, which could then guide the synthesis of new compounds with enhanced potency and selectivity.

Exploration of 4h Imidazo 1,5 a Benzimidazole Scaffolds in Advanced Chemical Systems and Materials Design

Design and Synthesis of Functional Materials

The functionalization of the 4H-Imidazo[1,5-a]benzimidazole core allows for the fine-tuning of its chemical and physical properties, leading to materials with tailored characteristics for specific applications. researchgate.net The ability to introduce various substituents at different positions of the fused imidazole (B134444) and benzimidazole (B57391) rings is a key strategy in the development of novel dyes, polymers, and organocatalysts. researchgate.net

Optoelectronic Materials and Devices (e.g., OLEDs)

Derivatives of imidazo[1,5-a]pyridine (B1214698) and benzimidazole are recognized for their potential in organic optoelectronic materials. researchgate.netresearchgate.net The inherent charge transport properties and thermal stability of these fused heterocyclic systems make them suitable candidates for components in Organic Light-Emitting Diodes (OLEDs). researchgate.net Research has shown that imidazo[1,5-a]pyridine-based compounds can serve as emissive layers in OLEDs and light-emitting electrochemical cells. mdpi.com The structural flexibility and unique photophysical properties of these materials are key to their application in such devices. researchgate.net For instance, some fluorophores incorporating imidazo[1,5-a]pyridine have been used as organic downconverter materials in hybrid white LEDs, achieving high luminous efficiency and color rendering indices. rsc.org

Boron-containing compounds with imidazo[1,5-a]pyridine ligands have been investigated as blue-emissive materials for OLEDs. mdpi.com These materials often exhibit robust thermal and chemical stability, which is crucial for the longevity and performance of electronic devices. mdpi.com The development of efficient blue-emitting materials remains a challenge in OLED technology, and these scaffolds offer a promising avenue for research. mdpi.com

Compound TypeApplicationKey Properties
Imidazo[1,5-a]pyridine derivativesEmissive layers in OLEDsHigh quantum yields, large Stokes shifts
Imidazo[1,5-a]pyridine-benzilimidazole fluorophoresHybrid white LEDsStrong greenish-yellow emission, high luminous efficiency
Boron-centered imidazo[1,5-a]pyridinesBlue-emissive materialsBlue emission, thermal and chemical stability

Fluorescent Probes and Sensors

The unique photophysical properties of this compound and related structures make them excellent candidates for the development of fluorescent probes and sensors. researchgate.net Their compact shape and emissive characteristics are advantageous for these applications. researchgate.netunimi.it

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This property is highly desirable for various applications, including bio-imaging and chemical sensing. Several studies have reported AIE characteristics in derivatives of imidazo[1,5-a]benzimidazole and related structures. For example, certain 4-(aryl)-benzo rsc.orgnih.govimidazo[1,2-a]pyrimidine-3-carbonitriles have demonstrated AIE. mdpi.com Similarly, some push-pull fluorophores based on a benzo rsc.orgnih.govimidazo[1,2-a] mdpi.comresearchgate.netresearchgate.nettriazolo[4,5-e]pyrimidine core exhibit pronounced AIE behavior. researchgate.net The AIE effect in these compounds is often confirmed through time-resolved fluorescence lifetime measurements and theoretical calculations. researchgate.net In another instance, a fluorophore, BPy-FL, containing an imidazo[1,5-a]pyridine donor, displayed AIE characteristics. rsc.org

Solvatochromism, the change in a substance's color with the polarity of the solvent, and mechanochromism, the change in color upon mechanical stimulation, are intriguing properties of some imidazo[1,5-a]benzimidazole derivatives.

Solvatochromism: A series of 4-(aryl)-benzo rsc.orgnih.govimidazo[1,2-a]pyrimidine-3-carbonitriles exhibited positive emission solvatochromism with significant Stokes shifts. mdpi.com Push-pull fluorophores with a benzo rsc.orgnih.govimidazo[1,2-a] mdpi.comresearchgate.netresearchgate.nettriazolo[4,5-e]pyrimidine structure also showed a pronounced positive solvatochromic effect. researchgate.net Furthermore, donor-π-acceptor fluorophores with an imidazo[1,5-a]pyridine donor and a benzilimidazole acceptor displayed excellent intramolecular charge transfer (ICT) and positive solvatochromism. rsc.org

Mechanochromism: Certain 4-(aryl)-benzo rsc.orgnih.govimidazo[1,2-a]pyrimidine-3-carbonitriles demonstrated changes in their emission upon mechanical grinding. mdpi.com This property is also observed in other related imidazole-based fluorophores. researchgate.net

PhenomenonCompound FamilyObservation
Aggregation-Induced Emission (AIE)4-(aryl)-benzo rsc.orgnih.govimidazo[1,2-a]pyrimidine-3-carbonitrilesEmission enhancement in aggregate state. mdpi.com
Solvatochromism4-(aryl)-benzo rsc.orgnih.govimidazo[1,2-a]pyrimidine-3-carbonitrilesPositive emission solvatochromism with large Stokes shifts. mdpi.com
Mechanochromism4-(aryl)-benzo rsc.orgnih.govimidazo[1,2-a]pyrimidine-3-carbonitrilesChange in emission color/intensity upon mechanical grinding. mdpi.com

The basicity of the nitrogen atoms in the imidazole ring system makes these compounds sensitive to pH changes, a property that can be harnessed for developing fluorescent pH sensors. Imidazo[1,5-a]pyridinium ions, for instance, have been identified as highly emissive and water-soluble fluorophores that can act as pH sensors. acs.org Depending on their structure, these compounds can exhibit either a "turn-on" fluorescence response or a ratiometric change in emission with varying pH. acs.org

In one study, donor-π-acceptor fluorophores based on imidazo[1,5-a]pyridine displayed a remarkable on-off-on fluorescence behavior in response to the alternating addition of acid and base. rsc.org This allowed for their successful use as fluorescent pH sensors to detect volatile organic compounds with high acidity, showing an orange emission at a pH below 4 and a greenish-yellow emission at a pH above 4. rsc.org Similarly, a benzimidazole-based compound was developed as a "turn-on" fluorescent sensor for Zn²⁺ ions at biological pH, highlighting the versatility of these scaffolds in ion sensing. rsc.org The protonation equilibria of amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles have also been studied for their potential as pH-sensing materials. mdpi.com

Integration into Supramolecular Architectures

Host-Guest Chemistry

Currently, there is limited specific research available in peer-reviewed literature detailing the application of this compound as a primary host molecule in host-guest chemistry. The potential for the imidazole and benzimidazole nitrogen atoms to act as hydrogen bond donors or acceptors suggests that this scaffold could, in principle, be integrated into larger macrocyclic or cage-like structures designed for molecular recognition. However, dedicated studies focusing on this compound itself as a host for specific guest molecules are not extensively documented.

Self-Assembly Processes

The capacity for this compound to engage in self-assembly is an area of theoretical interest, primarily due to its potential for hydrogen bonding and π-π stacking interactions. These non-covalent forces could direct the spontaneous organization of individual molecules into larger, ordered supramolecular structures. While the fundamental principles of molecular self-assembly support this possibility, specific and detailed research reports on the self-assembly of unsubstituted this compound are scarce.

This compound as Ligands in Catalysis

The nitrogen-rich structure of this compound makes it a promising candidate for use as a ligand in coordination chemistry and catalysis. The lone pairs of electrons on the nitrogen atoms can coordinate to metal centers, thereby influencing the metal's catalytic activity and selectivity.

Homogeneous Catalysis Applications (e.g., enantioselective hydrosilylation)

While the broader class of N-heterocyclic carbenes (NHCs) derived from related benzimidazole precursors are extensively used in homogeneous catalysis, specific studies detailing the application of this compound as a ligand are not widely reported. The potential for this scaffold to be utilized in reactions such as enantioselective hydrosilylation exists, but dedicated research focusing on this particular application is needed to substantiate its efficacy.

Heterogeneous Catalysis Development

The development of heterogeneous catalysts often involves the immobilization of a catalytically active species onto a solid support. This compound could theoretically be functionalized and anchored to a solid support material. However, the current body of scientific literature does not provide significant examples of this compound being used in the development of heterogeneous catalysts.

Metal-Organic Frameworks (MOFs) Incorporating the Scaffold

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The geometry and coordination sites of this compound suggest its potential as an organic linker in the synthesis of novel MOFs. Despite this potential, there is a lack of specific research demonstrating the successful incorporation of the this compound scaffold into MOF structures.

Application in Chemical Biology Tools (Mechanistic and Structural Insights)

The application of this compound in the development of chemical biology tools is an emerging area of interest. Its structural similarity to naturally occurring purine (B94841) systems suggests that it could be used to probe biological systems. However, detailed mechanistic and structural insights derived from the use of this compound-based tools are not yet well-documented in the scientific literature. Further research is required to explore and validate its use in this capacity.

Development of Molecular Probes for Biomolecular Interactions

While the this compound scaffold itself is an emerging area of study for molecular probes, extensive research into its constituent and related heterocyclic systems, such as imidazo[1,5-a]pyridines and benzimidazoles, highlights its significant potential. These related compounds are well-regarded for their luminescence properties and have been successfully utilized as fluorescent probes for various analytes and cellular components. researchgate.netresearchgate.net

The development of fluorescent probes often relies on molecules with a donor-π-acceptor (D–π–A) architecture, which facilitates intramolecular charge transfer (ICT) upon photoexcitation. This ICT process is sensitive to the local environment, making such probes valuable for sensing changes in polarity, viscosity, or the presence of specific biomolecules. Recently, D–π–A push-pull fluorophores have been designed using a 1,3-diphenylimidazo[1,5-a]pyridine as the donor and an N1-functionalized benzimidazole as the acceptor. rsc.orgrsc.org These conjugated systems exhibit strong positive solvatochromism, a significant shift in fluorescence emission to longer wavelengths with increasing solvent polarity, and large Stokes shifts (the difference between the absorption and emission maxima) of around 7000 cm⁻¹. rsc.org

Key photophysical characteristics of these related probes include:

High Quantum Yields: Certain imidazo[1,5-a]pyridine-benzimidazole conjugates show strong greenish-yellow emission with quantum yields reaching up to 70% in solution and 93% in the solid state. rsc.orgrsc.org

Large Stokes Shifts: The significant separation between absorption and emission spectra minimizes self-quenching and improves detection sensitivity. researchgate.net

Fluorescence Resonance Energy Transfer (FRET): The favorable optical properties of imidazo[1,5-a]pyridines have enabled their use as donors in FRET-based ratiometric probes, which allow for more precise measurements by comparing emission intensities at two different wavelengths. mdpi.com For instance, a FRET platform was constructed using an imidazo[1,5-a]pyridine donor and a benzopyran acceptor to detect SO₂ with near-infrared (NIR) emission. mdpi.com

Acidochromism: The bipolar nature of the imidazole ring in these systems can lead to a reversible on-off-on fluorescence response to changes in pH, allowing their use as sensors for acidic vapors. rsc.org

The fusion of the benzimidazole and imidazole rings into the rigid this compound scaffold provides a robust platform for developing novel molecular probes. This structure can be systematically functionalized to tune its photophysical properties, suggesting its utility in creating next-generation sensors for biomolecular interaction studies. beilstein-archives.orgsmolecule.com

Scaffold Design for Protein Target Binding Studies (Structural Chemistry Focus)

The benzimidazole nucleus, a core component of the this compound system, is considered a "privileged scaffold" in medicinal chemistry. nih.gov Its bicyclic structure is present in numerous biologically active compounds and provides a versatile framework for interacting with a wide range of protein targets through mechanisms like hydrogen bonding and π–π stacking. mdpi.comnih.gov Fusing an additional imidazole ring to create the this compound scaffold results in a more constrained, planar, and π-extended system, which can enhance binding affinity and selectivity by pre-organizing appended functional groups into specific vectors for interaction.

Structure-activity relationship (SAR) studies on numerous benzimidazole derivatives reveal that the nature and position of substituents on the scaffold are critical for biological activity. nih.govrjptonline.org These insights are directly applicable to the design of ligands based on the this compound core.

Key Positions for Substitution and Their Influence on Binding:

Position on Benzimidazole CoreInfluence on Protein Binding and ActivityReferences
N1-Position Substitution at this position, often with aryl or alkyl groups, significantly impacts binding. For example, N-benzyl benzimidazoles show potent antagonism of the bradykinin (B550075) B1 receptor. nih.gov
C2-Position This is a common point for introducing diversity. Phenyl groups, heterocyclic rings (like thiophene (B33073) or pyrrole), or diarylamine moieties at C2 can dictate target selectivity, influencing inhibition of enzymes like COX-2 or kinases. nih.govnih.gov
C5/C6-Positions Substituents on the fused benzene (B151609) ring modulate pharmacokinetic properties and can form additional interactions with the protein target. Electron-withdrawing groups (e.g., -CF₃, -Cl) or hydrophilic groups at these positions have been shown to be favorable for potent antagonism of certain receptors. nih.gov

In protein kinase inhibition, the benzimidazole scaffold often acts as a hinge-binder. Molecular docking studies show that the nitrogen atoms of the heterocyclic system are crucial for forming hydrogen bonds within the ATP-binding pocket. For example, in AMPAR negative modulators, a preliminary benzimidazole lead demonstrated the importance of this core in achieving target potency. nih.gov Similarly, in the design of anti-inflammatory agents, the benzimidazole scaffold interacts with key residues in enzymes like cyclooxygenase (COX). nih.gov The rigid structure of this compound can be exploited to optimize these interactions, leading to the development of highly potent and selective protein binders.

Understanding Enzyme Inhibition Mechanisms (Chemical Aspects)

Derivatives of the fused imidazo-benzimidazole system have been shown to inhibit enzymes through diverse chemical mechanisms, targeting critical cellular pathways. A prominent example is the development of imidazo[1,5-a]pyridine-benzimidazole hybrids, which have demonstrated efficacy as dual inhibitors of tubulin polymerization and the PI3K/Akt signaling pathway. researchgate.net

Inhibition of Tubulin Polymerization: Microtubules are dynamic polymers essential for cell division, and their disruption is a key anticancer strategy. Certain imidazo[1,5-a]pyridine-benzimidazole hybrids have been found to effectively inhibit microtubule assembly. researchgate.net

Chemical Mechanism: Molecular docking simulations indicate that these compounds bind to the colchicine (B1669291) binding site on β-tubulin. researchgate.netbohrium.com By occupying this site, the inhibitors introduce a conformational change that prevents the polymerization of α/β-tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis. researchgate.net

Inhibition of Kinase Pathways: The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer.

Chemical Mechanism: Treatment of cancer cells with imidazo[1,5-a]pyridine-benzimidazole hybrids leads to a marked decrease in the levels of phosphorylated PTEN (p-PTEN) and phosphorylated Akt (p-AKT), key components of the pathway. researchgate.net This indicates that the compounds interfere with the kinase-mediated signaling cascade, contributing to their cytotoxic effects.

Beyond these examples, related fused imidazole scaffolds have shown varied mechanisms of enzyme inhibition. For instance, imidazo[1,5-a]pyridine-based compounds have been identified as non-competitive inhibitors of insulin-regulated aminopeptidase (B13392206) (IRAP), suggesting an allosteric binding mode rather than direct interaction with the catalytic zinc ion in the active site. diva-portal.org Furthermore, pyrimido[1,2-a]benzimidazole (B3050247) derivatives have been found to significantly inhibit non-receptor tyrosine kinases like BMX and TIE2, which are implicated in therapeutic resistance in leukemia. bohrium.com

The inhibitory activities of representative imidazo[1,5-a]pyridine-benzimidazole hybrids highlight their potential as potent therapeutic agents.

Inhibitory Activity of Imidazo[1,5-a]pyridine-Benzimidazole Hybrids

Compound Target/Assay Activity Reference
Compound 5d Tubulin Polymerization IC₅₀ = 3.25 µM researchgate.net
Cytotoxic Activity (60 cell lines) GI₅₀ = 1.06 to 14.9 µM researchgate.net
Compound 5l Tubulin Polymerization IC₅₀ = 1.71 µM researchgate.net
Cytotoxic Activity (60 cell lines) GI₅₀ = 0.43 to 7.73 µM researchgate.net

Future Directions and Emerging Research Avenues in 4h Imidazo 1,5 a Benzimidazole Chemistry

Novel Synthetic Methodologies and Process Intensification

The development of efficient and sustainable synthetic strategies is a cornerstone of modern organic chemistry, and the synthesis of 4H-imidazo[1,5-a]benzimidazoles is no exception. Researchers are actively exploring novel methodologies that offer improvements in terms of yield, selectivity, and environmental impact over traditional methods.

Microwave-assisted synthesis is another area gaining traction. This technique can significantly reduce reaction times and improve yields. For example, it has been successfully employed in the regioselective synthesis of triaza-fluorenes, demonstrating its potential for the rapid generation of complex heterocyclic scaffolds. researchgate.net

Furthermore, Ritter-type reactions , catalyzed by efficient agents like bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) in combination with para-toluenesulfonic acid (p-TsOH·H₂O), are being developed for the synthesis of analogous imidazo[1,5-a]pyridine (B1214698) and benzazepine structures. acs.orgnih.gov These methods offer a broad substrate scope and deliver products in moderate to excellent yields, showcasing the potential for creating diverse derivative libraries. acs.orgnih.gov The optimization of reaction conditions, such as catalyst loading and solvent choice, is crucial for maximizing the efficiency of these novel synthetic approaches. acs.org

The use of transition metal catalysis , particularly with copper and iridium, continues to be a fertile ground for innovation. mdpi.comdntb.gov.uaresearchgate.net Cross-dehydrogenative coupling (CDC) reactions, for example, enable the direct formation of C-N bonds from C-H and N-H bonds, offering an atom-economical route to fused benzimidazoles. mdpi.com The choice of catalyst and the steric and electronic properties of the reactants can dictate the regioselectivity of these cyclization reactions. mdpi.com

The table below summarizes some of the novel synthetic approaches being explored for imidazobenzimidazole and related heterocyclic systems.

Synthetic MethodologyKey FeaturesCatalyst/Reagent ExamplesPotential Advantages
One-Pot Annulation Multiple reaction steps in a single pot.Diethylchlorophosphate, Potassium t-butoxideIncreased efficiency, reduced waste, cost-effective. nih.gov
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions.N/ARapid synthesis, improved yields. researchgate.net
Ritter-Type Reaction C-N bond formation via nitrilium ion intermediates.Bi(OTf)₃, p-TsOH·H₂OBroad substrate scope, moderate to excellent yields. acs.orgnih.gov
Cross-Dehydrogenative Coupling (CDC) Direct C-N bond formation from C-H and N-H bonds.[Cp*IrCl₂]₂High atom economy, regioselective control. mdpi.com
Oxidative Cyclization Formation of the imidazole (B134444) ring via oxidation.Oxone, Performic acidMetal-free conditions, good yields. mdpi.comdntb.gov.ua

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes. Advanced spectroscopic techniques are emerging as powerful tools for the real-time monitoring of chemical transformations, providing valuable insights that are often missed with traditional offline analysis.

Benchtop Nuclear Magnetic Resonance (NMR) spectroscopy , particularly when coupled with hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE), offers a way to monitor reactions at low concentrations. nih.gov This is especially useful for studying catalytic reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, which is a common method for bioconjugation. nih.govscripps.eduglenresearch.com Real-time monitoring allows for the observation of transient intermediates and provides a detailed picture of the reaction progress, aiding in the elucidation of complex reaction mechanisms. nih.govscripps.edu

UV-Vis absorbance spectroscopy is another valuable technique for real-time reaction monitoring, especially for reactions that involve a color change. researchgate.net By tracking the absorbance at a specific wavelength corresponding to the product, the reaction kinetics can be readily determined. researchgate.net This method is relatively simple to implement and can provide continuous data throughout the course of the reaction.

The integration of Process Analytical Technology (PAT) is set to play a key role in the future of chemical synthesis. mt.com PAT enables the continuous measurement and control of critical process parameters, such as reaction kinetics, temperature, and concentration, leading to improved process optimization and control. mt.com For reactions like click chemistry, PAT can ensure that the reaction proceeds efficiently and yields the desired product. mt.com

Spectroscopic TechniquePrinciple of OperationApplication in Reaction MonitoringKey Advantages
Benchtop NMR with SABRE Hyperpolarization enhances NMR signals, allowing for detection at low concentrations.Real-time monitoring of catalytic reactions and bioconjugations. nih.govHigh sensitivity, detailed mechanistic insights. nih.govscripps.edu
UV-Vis Absorbance Spectroscopy Measures the change in absorbance of light as a reaction progresses.Monitoring reactions with a distinct color change or chromophoric product formation. researchgate.netSimple, continuous data acquisition. researchgate.net
Process Analytical Technology (PAT) Integrated system for real-time measurement and control of process parameters.Optimization and control of synthesis and manufacturing processes. mt.comImproved efficiency, quality, and safety. mt.com

High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries

The quest for novel 4H-imidazo[1,5-a]benzimidazole derivatives with specific biological activities or material properties is greatly accelerated by the use of combinatorial chemistry and high-throughput screening (HTS). fortunepublish.com Combinatorial chemistry allows for the rapid synthesis of large libraries of compounds from a set of building blocks, while HTS enables the rapid evaluation of these libraries for desired properties. wikipedia.orgnih.gov

The basic principle of combinatorial chemistry is to prepare a large number of compounds in a single, systematic process. wikipedia.org This can be achieved through methods like solid-phase synthesis, where molecules are built on small plastic beads, simplifying the purification process. fortunepublish.comcuny.edu The resulting compound libraries can contain thousands or even millions of unique structures. fortunepublish.comwikipedia.org

High-throughput screening (HCS) , also known as high-content screening, is then used to test these libraries for biological activity. For example, new benzimidazoquinazoline derivatives have been investigated for their anticancer activity using HCS assays, which can provide multiparametric data on cellular responses, including nuclear intensity, membrane permeability, and mitochondrial function. researchgate.net Similarly, in-vitro HTS has been used to screen libraries of synthetic compounds against enzymes like α-glucosidase to identify potent inhibitors. plos.org

The combination of combinatorial synthesis and HTS provides a powerful platform for discovering new lead compounds for drug development and for identifying materials with novel properties. nih.govchemrxiv.org

TechnologyDescriptionApplication in Imidazobenzimidazole Research
Combinatorial Chemistry Rapid synthesis of large libraries of diverse compounds. fortunepublish.comwikipedia.orgGeneration of diverse this compound derivative libraries for screening. researchgate.netchemrxiv.org
High-Throughput Screening (HTS) Automated testing of large numbers of compounds for a specific activity. plos.orgIdentification of derivatives with potent biological activities (e.g., anticancer, enzyme inhibition). researchgate.netplos.org
High-Content Screening (HCS) A type of HTS that provides more detailed, multiparametric data on cellular responses. researchgate.netIn-depth analysis of the cellular mechanisms of action of active derivatives. researchgate.net

Exploration of Unique Physical Properties and Their Underlying Mechanisms

Beyond their biological activities, this compound derivatives are being investigated for their unique physical properties, particularly their photophysical characteristics. These properties make them promising candidates for applications in materials science, such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Many imidazobenzimidazole derivatives exhibit interesting photophysical properties , including fluorescence with large Stokes shifts. mdpi.com For instance, certain boron-centered spiro derivatives incorporating imidazo[1,5-a]pyridines show blue emission in solution and orange-red emission in the solid state, with the latter attributed to intermolecular interactions. mdpi.com The fluorescence quantum yields and lifetimes of these compounds are influenced by the nature of their substituents. mdpi.com

Density Functional Theory (DFT) calculations are instrumental in understanding the mechanisms that govern the absorption and emission of light by these molecules. mdpi.commdpi.com By modeling the electronic structure and transitions, researchers can correlate the observed photophysical properties with the molecular geometry and electronic distribution. mdpi.comiucr.org For example, DFT calculations have been used to elucidate the nature of the electronic transitions involved in the absorption processes of boron-spiro compounds, revealing contributions from various molecular orbitals. mdpi.com

The study of how the molecular environment affects photophysical properties is also a key area of research. mdpi.com This includes investigating the effects of solvent polarity (fluorosolvatochromism) and aggregation on the emission spectra of these compounds. mdpi.com

Physical PropertyDescriptionInvestigational TechniquesPotential Applications
Fluorescence Emission of light by a substance that has absorbed light or other electromagnetic radiation.Fluorescence spectroscopyOLEDs, fluorescent probes, sensors. mdpi.com
Stokes Shift The difference in wavelength or frequency between the absorption and emission maxima.UV-Vis and fluorescence spectroscopyReduced self-absorption in fluorescent applications. mdpi.com
Fluorosolvatochromism The change in fluorescence properties with solvent polarity.Spectroscopic studies in various solventsEnvironment-sensitive probes. mdpi.com

Integration into Multi-Functional Hybrid Materials

The versatile nature of the this compound scaffold makes it an attractive building block for the creation of multi-functional hybrid materials. By combining this heterocyclic core with other functional moieties, researchers can design materials with a unique combination of properties, such as specific optical, electronic, and biological characteristics.

Benzimidazole (B57391) derivatives have been explored for their use in supramolecular assemblies , which can have intriguing features for various applications, including thermostable polymers and materials with non-linear optical (NLO) properties. encyclopedia.pub The ability to form ordered structures through non-covalent interactions is a key aspect of designing such materials.

The integration of imidazobenzimidazoles into polymer backbones or as side chains can impart new functionalities to the resulting materials. For example, poly-benzimidazole is known for its high thermal stability and has been investigated for applications in high-performance membranes. encyclopedia.pub

Furthermore, the development of hybrid materials that combine the photophysical properties of imidazobenzimidazoles with the properties of other materials, such as nanoparticles or other polymers, could lead to novel sensors, imaging agents, or electronic devices.

Computational Design of Novel Imidazobenzimidazole Derivatives with Tunable Properties

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with specific, tunable properties. nih.gov For this compound derivatives, computational methods are being used to predict their properties, guide synthetic efforts, and understand their interactions with biological targets.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for studying the electronic structure of molecules. iucr.orgnih.gov It can be used to calculate a variety of properties, including optimized molecular geometries, frontier molecular orbital (HOMO-LUMO) energies, and molecular electrostatic potentials (MEP). nih.govuctm.edu This information is crucial for understanding the reactivity and photophysical properties of imidazobenzimidazole derivatives. mdpi.comiucr.org For example, the HOMO-LUMO energy gap can be correlated with the electronic absorption spectra of the compounds. mdpi.comiucr.org

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fortunepublish.com By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic targets.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org In the context of drug design, molecular docking is used to predict how a small molecule ligand, such as an imidazobenzimidazole derivative, will bind to the active site of a protein. plos.orgnih.gov This information can be used to design more potent and selective inhibitors.

The integration of these computational approaches allows for the in silico design and screening of virtual libraries of this compound derivatives, significantly reducing the time and cost associated with experimental synthesis and testing. rrpharmacology.runih.govresearchgate.netrrpharmacology.ru

Computational MethodDescriptionApplication in Imidazobenzimidazole Research
Density Functional Theory (DFT) A quantum mechanical method for calculating the electronic structure of molecules. iucr.orgnih.govPrediction of molecular geometry, electronic properties, and reactivity. mdpi.comiucr.orguctm.edu
Quantitative Structure-Activity Relationship (QSAR) Statistical models that relate chemical structure to biological activity. fortunepublish.comPrediction of the biological activity of novel derivatives. rrpharmacology.ru
Molecular Docking Prediction of the binding orientation of a ligand to a receptor. plos.orgDesign of potent and selective enzyme inhibitors or receptor antagonists. plos.orgnih.gov

Q & A

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity?

  • Answer :
  • Free-energy perturbation (FEP) simulations refine binding affinity predictions.
  • Metabolite profiling identifies off-target effects (e.g., CYP450 interactions) that alter efficacy .

Data Contradictions and Interpretation

Q. Why do some this compound analogs show divergent activity in kinase vs. GPCR assays?

  • Answer : Structural flexibility allows binding to multiple targets. For example, sulfonyl-containing derivatives inhibit PI3Kδ but also modulate GPCRs due to conserved ATP-binding motifs .

Q. How to validate conflicting reports on photophysical properties?

  • Answer : Standardize measurement conditions (solvent polarity, excitation wavelength). Crystallographic data confirm ICT dominance in polar environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.